molecular formula C13H8ClN3O5 B4638451 N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide

N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide

Cat. No.: B4638451
M. Wt: 321.67 g/mol
InChI Key: DYDBCOJIWRWNKU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of both chloro and nitro substituents on the benzene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide typically involves the nitration of 2-chloroaniline followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the desired position on the benzene ring. The resulting nitroaniline is then subjected to acylation using 3-nitrobenzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Formation of N-(2-chloro-5-aminophenyl)-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or further nitrated derivatives.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.

    Medicine: Explored for its potential use in drug development. Its derivatives are being studied for their pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide and its derivatives involves interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro substituent may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can result in the inhibition of key enzymes or disruption of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

  • 2-chloro-5-nitrophenyl isothiocyanate
  • 4-chloro-3-nitrophenyl isothiocyanate
  • 3-nitrophenyl isothiocyanate
  • 4-chloro-3-nitroaniline

Comparison: N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzene ring, which impart distinct chemical properties. Compared to similar compounds, it exhibits a different reactivity profile and potential biological activity. The specific arrangement of substituents on the benzene ring influences its chemical behavior and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O5/c14-11-5-4-10(17(21)22)7-12(11)15-13(18)8-2-1-3-9(6-8)16(19)20/h1-7H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDBCOJIWRWNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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